molecular formula C9H8ClN3O2 B583194 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride CAS No. 15544-53-3

7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride

Cat. No. B583194
CAS RN: 15544-53-3
M. Wt: 225.632
InChI Key: HPEIJPJWJCJITP-UHFFFAOYSA-N
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Description

7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride is a biochemical used for proteomics research . It has a molecular weight of 225.63 . The compound is a dark green solid .


Physical And Chemical Properties Analysis

7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride is a dark green solid . It has a molecular weight of 225.63 . The compound’s other physical and chemical properties are not specified in the search results.

Scientific Research Applications

Quinoxaline and Quinoline Derivatives: Diverse Applications

Quinoxaline, a compound structurally related to quinolines, is used in dyes, pharmaceuticals, and antibiotics like echinomycin, levomycin, and actinoleutin. Recent studies have explored the antitumoral properties of quinoxaline compounds, showing their potential in cancer therapy due to their catalytic ligand abilities in chemical reactions. The synthesis of quinoxaline and its analogs involves condensing ortho-diamines with 1,2-diketones, demonstrating the compound's versatility in chemical synthesis and potential pharmaceutical applications (Aastha Pareek and Dharma Kishor, 2015).

Corrosion Inhibition

Quinoline derivatives exhibit significant effectiveness as anticorrosive materials, highlighting their utility in industrial applications. These derivatives form stable chelating complexes with metallic surfaces, which can prevent or reduce metallic corrosion. This property is particularly beneficial in protecting infrastructure and machinery in harsh chemical environments (C. Verma, M. Quraishi, E. Ebenso, 2020).

Antimalarial and Antitumor Efficacy

Some of the most effective antimalarial agents are derivatives of 8-aminoquinoline, demonstrating the critical role of quinoline derivatives in combating malaria. These compounds have been studied for their metabolism and potential toxicities, providing a foundation for developing safer and more effective antimalarial therapies. Moreover, the antitumor efficacy of related compounds like FTY720 highlights the potential of quinoline derivatives in cancer therapy, showing how these compounds can be repurposed for multiple therapeutic applications (A. Strother, I. M. Fraser, R. Allahyari, B. E. Tilton, 1981).

Future Directions

The future directions and potential applications of 7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride are not specified in the search results. Given its use in proteomics research , it may have potential applications in the field of biochemistry and molecular biology.

properties

IUPAC Name

7-amino-5-imino-1H-quinoline-2,8-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;/h1-3,10H,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMDKXLCBMRQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=N)C=C(C2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-1,5-dihydro-5-imino-2,8-quinolinedione Hydrochloride

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